(3,4-Dimethoxyphenyl)-difluoroacetic acid CAS number and chemical identifiers
(3,4-Dimethoxyphenyl)-difluoroacetic acid CAS number and chemical identifiers
Topic: (3,4-Dimethoxyphenyl)-difluoroacetic acid CAS number and chemical identifiers Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
CAS Number: 1027514-24-4
Executive Summary & Strategic Significance
(3,4-Dimethoxyphenyl)-difluoroacetic acid is a specialized fluorinated building block used primarily in medicinal chemistry to modulate the physicochemical and metabolic properties of drug candidates. Structurally, it is the
Core Strategic Value:
-
Metabolic Blockade: The introduction of the gem-difluoro (
) group at the benzylic position blocks metabolic oxidation (benzylic hydroxylation), a common clearance pathway for phenylacetic acid derivatives. -
pKa Modulation: The strong electron-withdrawing effect of the fluorine atoms significantly lowers the pKa of the carboxylic acid (typically from ~4.5 to ~1.5), altering the ionization state and potentially improving bioavailability or target binding interactions.
-
Bioisosterism: The
group acts as a bioisostere for the ether oxygen ( ) or carbonyl ( ) groups, offering a unique steric and electronic profile without introducing hydrogen bond donors.
Chemical Identifiers & Physicochemical Properties[1][2]
| Property | Data |
| Chemical Name | 2-(3,4-Dimethoxyphenyl)-2,2-difluoroacetic acid |
| CAS Number | 1027514-24-4 |
| Molecular Formula | |
| Molecular Weight | 232.18 g/mol |
| SMILES | |
| InChI Key | Derived from structure (e.g., InChI=1S/C10H10F2O4...)[1][2][3][4][5][6][7][8][9][10][11] |
| Appearance | White to off-white crystalline solid |
| Acidity (pKa) | ~1.3 – 1.8 (Predicted, due to |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water (acid form) |
Synthesis Protocol: Copper-Mediated Cross-Coupling[3][4][8][9][10][11][12]
The most robust and field-proven method for synthesizing
Reaction Pathway[1][2][3][4][6][8][9][10][11][12][13]
Figure 1: Synthetic pathway via copper-mediated cross-coupling of aryl iodides with ethyl bromodifluoroacetate.[3]
Detailed Methodology
Step 1: Cross-Coupling (Formation of the Ester)
-
Reagents: 4-Iodoveratrole (1.0 eq), Ethyl bromodifluoroacetate (2.0 eq), Copper powder (2.5 eq).
-
Solvent: Dimethyl sulfoxide (DMSO).[12]
-
Protocol:
-
Activate copper powder by washing with dilute HCl, water, acetone, and drying under vacuum.
-
In a dry flask under Argon atmosphere, suspend the activated copper powder in DMSO.
-
Add ethyl bromodifluoroacetate slowly to the suspension.
-
Add 4-iodoveratrole.
-
Heat the mixture to 50–55°C for 10–16 hours. Note: Higher temperatures may promote defluorination or side reactions.
-
Work-up: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and pour into a saturated
solution to quench copper species. Filter through a Celite pad to remove solid copper residues. Extract the filtrate with EtOAc, wash with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc) yields the ethyl ester intermediate.[6]
-
Step 2: Saponification (Ester Hydrolysis)
-
Reagents: Ethyl (3,4-dimethoxyphenyl)-difluoroacetate (from Step 1), Lithium Hydroxide (
, 2.0 eq). -
Solvent: THF : Water (3:1).
-
Protocol:
-
Dissolve the ester in THF/Water mixture.
-
Add
and stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS for disappearance of the ester. -
Work-up: Acidify the reaction mixture to pH ~1 using 1M HCl.
-
Extract the free acid with EtOAc (3x).
-
Wash combined organics with brine, dry over
, and concentrate to dryness. -
Recrystallization: If necessary, recrystallize from Hexane/DCM to obtain the pure acid as a white solid.
-
Applications in Drug Discovery
Bioisosteric Replacement Strategy
This compound serves as a critical intermediate for synthesizing fluorinated analogs of isoquinoline alkaloids and phenylalkylamines.
-
Verapamil & Papaverine Analogs:
-
Replacing the homoveratric acid moiety in the synthesis of Papaverine with (3,4-dimethoxyphenyl)-difluoroacetic acid yields
-difluoropapaverine . -
Effect: This modification prevents metabolic degradation at the benzylic carbon, potentially extending the half-life (
) of the drug.
-
-
Peptidomimetics:
-
The difluoroacetic acid group mimics the electronic properties of a hydrated ketone or a phosphate group, making it useful in protease inhibitor design.
-
Experimental Validation (Self-Validating System)
To verify the identity and purity of the synthesized compound, the following analytical signatures must be observed:
-
NMR: A characteristic singlet (or multiplet depending on resolution) around -105 to -110 ppm (referenced to
). This confirms the presence of the group. -
NMR: A triplet splitting pattern for the carbonyl carbon (
ppm, Hz) and the benzylic carbon ( ppm, Hz).
Safety & Handling
-
Corrosivity: As an
-difluoro acid, this compound is significantly more acidic than acetic acid. It can cause severe skin burns and eye damage. Wear acid-resistant gloves and eye protection. -
Reactivity: Avoid contact with strong bases and oxidizing agents.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
References
-
Sato, K., et al. (2005). Novel alpha,alpha-difluorohomophthalimides via copper-catalyzed tandem cross-coupling-cyclization. Journal of Organic Chemistry.
-
Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews.
-
ChemRxiv. (2023).[9] Copper-Catalyzed Cross-Coupling of Organozincs with Carboxylic Acids via Acyloxyphosphonium Ions.
-
Taguchi, T., et al. (2004). Synthesis of 4,4-difluoro-alpha-tocopherol using a cross-coupling reaction. Heterocycles.
Sources
- 1. Synthesis and Toxicity Evaluation of Some N4-Aryl Substituted 5-Trifluoromethoxyisatin-3-thiosemicarbazones [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. Novel alpha,alpha-difluorohomophthalimides via copper-catalyzed tandom cross-coupling-cyclization of 2-halobenzamides with alpha,alpha-difluoro Reformatskii reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. A general asymmetric synthesis of artificial aliphatic and perfluoroalkylated α-amino acids by Luche's cross-electrophile coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
